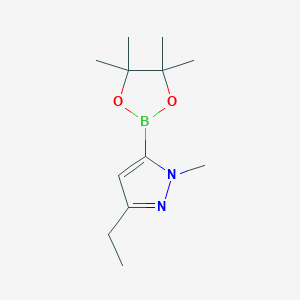

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Boronic Acid Formation: The starting material, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, undergoes a series of reactions to introduce the ethyl group at the 3-position.

Cross-Coupling Reactions: The boronic acid derivative is then subjected to cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of catalysts, such as palladium or nickel, is common to facilitate the cross-coupling reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the boronic acid group.

Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts and various ligands are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced boronic acids and boronic esters.

Substitution Products: A wide range of functionalized pyrazoles.

Applications De Recherche Scientifique

Chemistry: This compound is extensively used in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a probe to study enzyme activities and biochemical pathways. Its boronic acid group can interact with various biomolecules, making it a valuable tool in biochemistry.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a candidate for therapeutic agents.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and materials. Its versatility in chemical reactions makes it a valuable building block.

Mécanisme D'action

The mechanism by which 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity.

Comparaison Avec Des Composés Similaires

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound is structurally similar but has an imidazole ring instead of a pyrazole ring.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the pyrazole or imidazole ring.

Uniqueness: 3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of the pyrazole ring and the boronic acid group, which allows for diverse chemical reactivity and biological activity. This combination is not found in simpler boronic acid derivatives or other heterocyclic compounds.

Activité Biologique

3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1876473-39-0) is a compound featuring a pyrazole core substituted with a dioxaborolane moiety. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

- Molecular Formula : C12H21BN2O2

- Molecular Weight : 236.12 g/mol

- IUPAC Name : 1-Ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Purity : ≥ 95%

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The compound's unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study on structurally similar pyrazoles showed effective inhibition against gram-positive and gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been documented in various contexts:

- Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound may also possess similar properties.

Anticancer Properties

Some pyrazole derivatives have been identified as effective against various cancer cell lines:

- In vitro studies have shown that certain pyrazoles can inhibit cell proliferation in cancer models . The specific anticancer mechanisms remain an area of active research.

Research Findings

A summary of key studies assessing the biological activity of related compounds is presented below:

Case Studies

Several case studies highlight the biological relevance of pyrazole compounds:

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized a series of pyrazole derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyrazole ring significantly enhanced antimicrobial potency.

-

Case Study on Anti-inflammatory Mechanisms :

- A study evaluated the anti-inflammatory effects of a related pyrazole compound in a murine model of inflammation. The compound reduced swelling and pain by inhibiting inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethyl-1-methyl-5-(dioxaborolan-2-yl)-1H-pyrazole, and how are intermediates purified?

The compound is synthesized via palladium-catalyzed Miyaura borylation of a halogenated pyrazole precursor (e.g., 5-bromo-3-ethyl-1-methyl-1H-pyrazole) using bis(pinacolato)diboron [(Bpin)₂] under inert conditions . Key steps include:

- Reaction Setup : Use PdCl₂(dppf) or Pd(PPh₃)₄ as catalysts with KOAc as a base in anhydrous THF or dioxane at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronic ester and catalyst residues. Crystallization in ethanol or methanol yields high-purity product.

- Characterization : Confirm via 1H/13C NMR (boron-coupled signals at δ ~1.3 ppm for Bpin methyl groups) and HRMS .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation . Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. The boronic ester moiety often shows planar geometry with B–O bond lengths of ~1.36 Å .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester in complex reaction systems?

Optimization involves:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for sterically hindered substrates.

- Solvent Effects : Use toluene/water biphasic systems to enhance coupling efficiency with aryl bromides.

- Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., protodeboronation).

- Yield Improvement : Add molecular sieves to scavenge water, improving boronic ester stability .

Q. What strategies mitigate air sensitivity during synthesis and handling of this boronic ester?

- Inert Atmosphere : Conduct reactions and purification under N₂/Ar using Schlenk lines or gloveboxes.

- Stabilization : Add 2,6-lutidine or triethylamine to neutralize trace acids.

- Storage : Keep the compound as a solid at –20°C under inert gas, or in anhydrous DMSO for solution-phase use .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the pyrazole ring. For example, hindered rotation of the ethyl group may cause splitting at room temperature.

- DFT Calculations : Compare experimental 1H NMR shifts with computed values (B3LYP/6-31G* level) to assign ambiguous signals.

- Complementary Techniques : Use 11B NMR (δ ~30 ppm for Bpin) or IR (B–O stretch ~1350 cm⁻¹) to confirm boronic ester integrity .

Propriétés

IUPAC Name |

3-ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-7-9-8-10(15(6)14-9)13-16-11(2,3)12(4,5)17-13/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYSAPREJHULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.